Lipophilicity (Log P) Window: 1,3,5‑Trimethyl versus 2,2,6,6‑Tetramethyl and N‑Methyl‑4‑piperidones
The computed log P of 1,3,5‑trimethylpiperidin‑4‑one (0.711) occupies an approximately 0.5‑log‑unit window between N‑methylpiperidin‑4‑one (0.173) and 2,2,6,6‑tetramethylpiperidin‑4‑one (1.32), providing a modular adjustment of lipophilicity without altering the 4‑piperidone scaffold [1]. This intermediate partition coefficient influences membrane permeability and aqueous solubility in downstream conjugates, a parameter not achievable with the lower or higher alkylated analogs .
| Evidence Dimension | Log P (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 0.711 (molbase computed) |
| Comparator Or Baseline | N-methylpiperidin-4-one: 0.173; 2,2,6,6-tetramethylpiperidin-4-one: 1.32 |
| Quantified Difference | Target is 0.538 log P units higher than N‑methyl analog and 0.609 log P units lower than 2,2,6,6‑tetramethyl analog. |
| Conditions | Computed log P values from molbase (target), Chembase (N‑methyl), ChemicalBook (2,2,6,6‑tetramethyl); experimental measurement at 25 °C for 2,2,6,6‑tetramethyl. |
Why This Matters
When designing compound libraries or optimizing lead-like properties, the 1,3,5‑trimethyl derivative offers a pre‑calibrated lipophilicity center that reduces the need for additional alkylation or de‑alkylation steps.
- [1] Molbase: 1,3,5-trimethylpiperidin-4-one, LogP 0.711. Available at: https://qiye.molbase.cn/d17603/468417-1007162 (accessed 2026-05-07). View Source
